molecular formula C9H7BrN2S B1280081 5-Bromo-N-phenylthiazol-2-amine CAS No. 63615-95-2

5-Bromo-N-phenylthiazol-2-amine

Cat. No.: B1280081
CAS No.: 63615-95-2
M. Wt: 255.14 g/mol
InChI Key: GZYZRVABKWWEMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N-phenylthiazol-2-amine is a useful research compound. Its molecular formula is C9H7BrN2S and its molecular weight is 255.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Properties and Reactions The compound 5-Bromo-N-phenylthiazol-2-amine has shown potential in chemical transformations. For instance, derivatives of this compound, such as [5-(1,1,2,2-tetrafluoroethoxy)-4-phenylthiazol-2-yl]amine, demonstrated the ability to be converted into 2-halothiazoles and azo compounds through diazotation. These derivatives can undergo substitution reactions exclusively at the exocyclic nitrogen atom when treated with acyl and sulfonyl chlorides. Furthermore, the halogen atom on the thiazole ring can be substituted by S-nucleophiles or hydrogen atoms, showcasing the compound's reactivity and potential in chemical synthesis (Davydova et al., 2015).

Biological Activities and Applications The derivatives of 2-amino-4-phenylthiazole, a structurally related compound to this compound, have attracted scientific interest due to their wide spectrum of biological activities. These derivatives have demonstrated various types of biological activities, including antipyretic, antioxidative, and analgesic properties. The exploration of microwave irradiation in the synthesis of these derivatives is noteworthy, offering potential advantages in reaction time and efficiency (Khrustalev, 2009).

Supramolecular Interactions The study of hydrogen bonding between 2-aminoheterocyclic compounds, such as 4-phenylthiazol-2-amine, and carboxylic acid derivatives has advanced the understanding of molecular interactions and supramolecular architectures. These studies have revealed intricate 3D structures stabilized by N-H···O hydrogen bonds and other non-covalent interactions, underscoring the compound's relevance in supramolecular chemistry and potentially in materials science (Jin et al., 2011).

Safety and Hazards

The safety information available indicates that 5-Bromo-N-phenylthiazol-2-amine is potentially harmful. The GHS07 pictogram is associated with it, and the signal word is “Warning”. Hazard statements include H302, and precautionary statements include P280-P305+P351+P338 .

Biochemical Analysis

Biochemical Properties

5-Bromo-N-phenylthiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiazole derivatives, including this compound, have been shown to exhibit antimicrobial activity by inhibiting bacterial enzymes and proteins . The compound’s interaction with these biomolecules often involves binding to active sites, leading to enzyme inhibition or activation, which can disrupt essential biochemical pathways in microorganisms.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can modulate signaling pathways involved in cell proliferation and apoptosis, thereby impacting cancer cell growth . Additionally, this compound may alter gene expression patterns, leading to changes in the production of proteins that are crucial for cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, altering the biochemical pathways within the cell . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound’s stability is crucial for its effectiveness in biochemical assays and experiments. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, affecting its potency . Long-term exposure to the compound can lead to changes in cellular function, including alterations in cell growth and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has demonstrated that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological activities . At high doses, this compound may also exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects have been observed, where a specific dosage is required to achieve the desired biological response without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can influence its biological activity . Additionally, this compound may affect metabolic flux and metabolite levels, altering the overall metabolic profile of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound may localize to specific compartments or organelles, where it can exert its effects. The distribution of the compound within tissues can also influence its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s activity, as it may interact with different biomolecules depending on its subcellular environment. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

5-bromo-N-phenyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2S/c10-8-6-11-9(13-8)12-7-4-2-1-3-5-7/h1-6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYZRVABKWWEMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20493091
Record name 5-Bromo-N-phenyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20493091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63615-95-2
Record name 5-Bromo-N-phenyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20493091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.